molecular formula C9H9ClO3 B2685830 3-(2-Chloro-4-hydroxyphenyl)propanoic acid CAS No. 1261449-78-8

3-(2-Chloro-4-hydroxyphenyl)propanoic acid

Cat. No. B2685830
CAS RN: 1261449-78-8
M. Wt: 200.62
InChI Key: LOJJVRRZPPSJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Chloro-4-hydroxyphenyl)propanoic acid” is a derivative of phenyl propionic acid . It contains a total of 22 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 carboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-(2-Chloro-4-hydroxyphenyl)propanoic acid” includes a carboxylic acid group attached to a three-carbon chain, which is further connected to a phenyl ring. The phenyl ring has a chlorine atom and a hydroxyl group attached to it .

Scientific Research Applications

Auxin Influx Inhibitor

3-Chloro-4-hydroxyphenylacetic acid is known to be an auxin influx inhibitor . Auxins are a class of plant hormones that are essential for plant body development. They regulate cell elongation, apical dominance, tropic response, and many other processes. The inhibition of auxin influx can be useful in studying these processes.

Chlorinated Metabolite of Chlorotyrosine

This compound is one of the major chlorinated metabolites of chlorotyrosine . Chlorotyrosine is a specific marker of protein damage by myeloperoxidase, an enzyme released by neutrophils during inflammation. Therefore, this compound could be used in research related to inflammation and neutrophil activity.

Hydrogel Synthesis

3-(4-Hydroxyphenyl)propionic acid, a similar compound, has been used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol) . Hydrogels have a wide range of applications in biomedical research, including drug delivery, tissue engineering, and wound healing.

Synthesis of Bolaamphiphiles

This compound has been used to synthesize novel symmetric and asymmetric bolaamphiphiles . Bolaamphiphiles are surface-active agents with two hydrophilic groups separated by a hydrophobic chain. They have potential applications in the formation of vesicles, liquid crystals, and other supramolecular structures.

Acyl Donor for Enzymatic Synthesis

It has been used as an acyl donor for the enzymatic synthesis of sugar alcohol esters . Sugar alcohol esters have potential applications in food, pharmaceutical, and cosmetic industries due to their emulsifying, moisturizing, and sweetening properties.

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “3-(2-Chloro-4-hydroxyphenyl)propanoic acid”. For instance, phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation .

properties

IUPAC Name

3-(2-chloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJVRRZPPSJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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